molecular formula C15H20ClNO3 B3125434 Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 324785-29-7

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B3125434
M. Wt: 297.78 g/mol
InChI Key: LXAPPWPHZGKHIP-UHFFFAOYSA-N
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Description

  • Storage : Keep in a dark place, sealed, and at 2-8°C .


Synthesis Analysis

  • Single-crystal X-ray crystallography substantiates the structure .


Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with space group Pbca. Intermolecular N–H···N hydrogen bonds stabilize the structure. Density functional theory (DFT) calculations provide insights into the electronic structure .


Chemical Reactions Analysis

  • Inhibitory Activity : The compound significantly inhibits Jack bean urease (IC₅₀ value of 0.21 ± 0.2 μM, 100-fold higher than standard) .
  • Antioxidant Property : It exhibits promising antioxidant activity (IC₅₀ value of 0.45 μg/mL against DPPH) .
  • Cytotoxicity : LD₅₀ is 0.5 μg/mL in brine shrimp lethality bioassay .
  • DNA Interaction : The compound interacts with DNA via intercalation (Kb; 1.605 × 10³ M⁻¹) .

Scientific Research Applications

Chemical Transformations

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate and its derivatives have been a focal point in various chemical transformations. For instance, an alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration mechanism was identified, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). This compound's derivatives also show reactivity with L-selectride in anhydrous tetrahydrofuran, yielding certain isomers in quantitative yield (Boev et al., 2015).

Synthesis and Crystal Structure

A notable aspect of this compound involves its synthesis and crystal structure analysis. Research shows that its derivatives play a significant role in synthesizing novel compounds like protein tyrosine kinase Jak3 inhibitors (Chen Xin-zhi, 2011). The crystal structure of certain derivatives, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, has been determined, highlighting the compound's utility in structural chemistry (Zou Xia, 2001).

Applications in Organic Synthesis

This compound has been instrumental in various organic synthesis processes. Its application in the stereoselective synthesis of piperidine derivatives and functional anti- and syn-3,5-dihydroxyesters exemplifies its versatility in organic chemistry (Moskalenko & Boev, 2014), (Scheffler et al., 2002).

Enzyme-catalyzed Kinetic Resolution

In biochemical research, the compound has been utilized in the enzyme-catalyzed kinetic resolution of certain enantiomers, demonstrating its potential in chiral chemistry (Faigl et al., 2013).

Intermediary Role in Natural Product Synthesis

It serves as a key intermediate in synthesizing compounds like Biotin, a water-soluble vitamin crucial for metabolic processes. This illustrates the compound's significance in natural product synthesis (Qin et al., 2014).

Safety And Hazards

  • Toxicity : LD₅₀ is 0.5 μg/mL .
  • Handling : Keep in a dark place, sealed, and at 2-8°C .

Future Directions

: Ambeed, Inc. Product Link

properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-14(2,3)20-13(18)17-9-8-15(19,10-17)11-4-6-12(16)7-5-11/h4-7,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAPPWPHZGKHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of 1-t-butoxycarbonyl-3-pyrrolidinone (0.57 g, 3.23 mmol) in THF (10 mL) was added 4-chlorophenyl magnesium bromide (1.0 M, 5.2 mL) under the protection of argon at 0° C. The reaction was stirred at room temperature for 1 hour then quenched by the addition of saturated aqueous NH4OH (8 mL). The aqueous layer was extracted with EtOAc (50 mL×2), dried over MgSO4 and concentrated in vacuo. Chromatographic purification on silica gel (Hexane/EtOAc=3/1) provided 0.57 g 1-t-butoxycarbonyl-3-(4-chlorophenyl)-3-hydroxypyrrolidine (60%). m/z 298 (m+1)
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TD Apsunde - 2014 - scholarworks.uno.edu
The focus of these studies was directed towards the synthesis of novel N-heterocyclic compounds and pharmacological evaluation of these compounds for activity at monoamine …
Number of citations: 5 scholarworks.uno.edu
JS Poh, A Greb, S Greed, C Battilocchio, P Pasau… - 2017 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Vapourtec E-…
Number of citations: 2 www.repository.cam.ac.uk

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